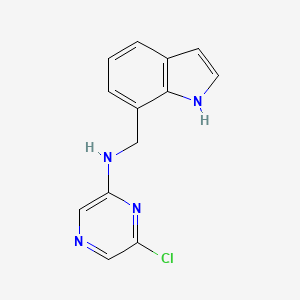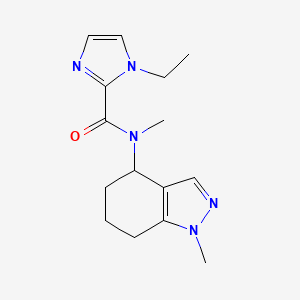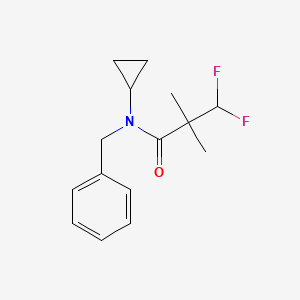
N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a cyclopentene ring attached to a carboxamide functional group. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds of significant interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide typically involves the reaction of 2-fluoroaniline with cyclopentene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 2-fluoroaniline attacks the carbonyl carbon of the acid chloride, forming the desired carboxamide product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to increase the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenyl group can enhance the compound’s binding affinity to target proteins, while the carboxamide functional group can facilitate interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
N-(2-fluorophenyl)-N-methylamine: A structurally similar compound with a simpler amine functional group.
N-(2-fluorophenyl)piperazine: Contains a piperazine ring instead of a cyclopentene ring.
N-(2-fluorophenyl)-N-methylacetamide: Similar structure but with an acetamide functional group.
Uniqueness
N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide is unique due to the presence of the cyclopentene ring, which can impart distinct chemical and biological properties compared to other similar compounds. The combination of the fluorophenyl group and the cyclopentene ring can enhance the compound’s stability, reactivity, and potential biological activities.
特性
IUPAC Name |
N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-15(12-9-5-4-8-11(12)14)13(16)10-6-2-3-7-10/h4-6,8-9H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTXZWSODFIVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1F)C(=O)C2=CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]-3-[2-(pyridazin-3-ylamino)ethyl]urea](/img/structure/B7426524.png)
![N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]-4-(piperidine-1-carbonyl)piperazine-1-carboxamide](/img/structure/B7426533.png)

![Methyl 2-chloro-4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)oxybenzoate](/img/structure/B7426545.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B7426560.png)
![Tert-butyl 5-[[(5-benzyl-1-methylpyrazole-4-carbonyl)amino]methyl]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B7426561.png)

![N'-[1-[benzyl(methyl)amino]-3-methylbutan-2-yl]-N-(2,6-dimethyl-3-nitrophenyl)oxamide](/img/structure/B7426567.png)
![1-ethyl-N-[4-(triazol-1-yl)phenyl]imidazole-2-carboxamide](/img/structure/B7426583.png)

![3-[[3-(3-Carboxypropanoyl)phenyl]sulfamoyl]-5-fluorobenzoic acid](/img/structure/B7426598.png)
![5-Methyl-4-[[1-[3-(trifluoromethyl)phenyl]cyclopropanecarbonyl]amino]thiophene-2-carboxamide](/img/structure/B7426619.png)
![6-[(5-Bromo-6-chloro-2,3-dihydroindol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7426625.png)
![N-[(2-cyclopropyl-3-methyloxolan-3-yl)methyl]-N'-[4-[methoxy(methyl)carbamoyl]phenyl]oxamide](/img/structure/B7426626.png)
